Calcium borogluconate

Description

Historical Evolution of Scientific Understanding and Preparation Methodologies

The development of calcium borogluconate is intrinsically linked to the effort to treat hypocalcemia, particularly parturient paresis (milk fever) in dairy cattle. The understanding of this metabolic disease evolved significantly in the early 20th century, leading to the search for an effective and soluble calcium supplement.

Initial treatments for milk fever were varied and often ineffective. The breakthrough came with the understanding that the condition was caused by a rapid drop in blood calcium levels at the onset of lactation. globalcalcium.com This discovery prompted the use of calcium salts for treatment. Early formulations, such as calcium chloride, were effective but could cause severe tissue irritation if not administered intravenously with great care. dvm360.com

This led to the investigation of less caustic calcium compounds. Calcium gluconate was found to be a safer alternative, but its solubility was limited. The key innovation came with the discovery that the addition of boric acid significantly increased the solubility of calcium gluconate in aqueous solutions. dvm360.comusda.gov This combination resulted in the formation of this compound, a compound that could be prepared in stable, concentrated solutions suitable for injection.

The standard preparation method involves reacting calcium gluconate with boric acid in water. globalcalcium.comusda.gov A common ratio described in the literature is five parts calcium gluconate to one part boric acid. usda.gov The boric acid acts as a chelating agent, forming a more soluble complex with the calcium gluconate. wbcil.com This enhanced solubility is a critical property, allowing for the preparation of solutions with a high calcium content that are stable and less prone to precipitation. dvm360.comgoogle.com

Further refinements in the preparation process have been explored to improve stability and purity. For instance, the use of purified water and activated carbon during production can help remove impurities and enhance the clarity and stability of the final solution. google.com Some formulations may also include preservatives like parabens or flavoring agents. google.com

Academic Significance and Research Trajectories of this compound

The academic significance of this compound primarily lies in its widespread use as a therapeutic agent in veterinary medicine, which has spurred a considerable body of research. Investigations have focused on its efficacy, physiological effects, and comparisons with other calcium supplements.

A major area of research has been the treatment of parturient paresis in cattle. Studies have consistently demonstrated that intravenous administration of this compound rapidly elevates blood calcium levels, making it a cornerstone therapy for this condition. dvm360.comveterinaryirelandjournal.comnih.gov Research has also explored the metabolic response of animals to this compound administration, examining its effects on serum concentrations of calcium, phosphorus, and magnesium. nih.govresearchgate.net

Comparative studies have been a significant research trajectory, evaluating the efficacy of this compound against other calcium salts like calcium chloride, calcium propionate, and various oral calcium supplements. dvm360.comwbcil.com These studies have highlighted the advantages of this compound in terms of solubility and reduced tissue irritation compared to calcium chloride. dvm360.com Research has also shown that while intravenous this compound provides a rapid increase in blood calcium, this effect can be transient, leading to investigations into combined therapies, such as following up with oral calcium supplements to maintain adequate calcium levels. veterinaryirelandjournal.comnih.gov

In vitro and in vivo studies in animal models, such as sheep, have been conducted to understand the pharmacokinetics and pharmacodynamics of this compound. nih.gov These studies have investigated how the borogluconate component affects the different fractions of calcium in the blood and its subsequent excretion. nih.gov

More recently, research has begun to explore novel applications and perspectives. For instance, the "Calci-Inflammatory Axis" concept proposes that the hypocalcemia seen in milk fever might be an adaptive response to modulate inflammation, which reframes the traditional understanding of the condition and the role of rapid calcium correction with agents like this compound. preprints.org There is also emerging research into the use of pharmaceutical-grade this compound in areas like 3D printed bone scaffolds for sustained calcium delivery. wbcil.com

The following table summarizes key research findings related to this compound:

| Research Area | Key Findings |

| Treatment of Parturient Paresis | Intravenous this compound effectively and rapidly increases blood calcium levels. dvm360.comveterinaryirelandjournal.comnih.gov |

| Metabolic Effects | Administration impacts serum levels of calcium, phosphorus, and magnesium. nih.govresearchgate.net |

| Comparative Efficacy | Superior solubility and lower tissue irritation compared to calcium chloride. dvm360.com The rapid calcium increase can be transient. veterinaryirelandjournal.com |

| Pharmacokinetics | The borogluconate anion influences calcium availability and retention. nih.gov |

| Emerging Research | Explores concepts like the "Calci-Inflammatory Axis" and novel applications in biomaterials. wbcil.compreprints.org |

Scope and Delimitation of Current Research Perspectives on this compound

Current research on this compound continues to be active, though it is largely focused within the domain of veterinary science and animal health. The primary scope of ongoing research revolves around optimizing its use in treating metabolic diseases, understanding its physiological impact, and exploring its properties for new applications.

Current Research Focus:

Optimizing Treatment Protocols: A significant portion of current research aims to refine treatment protocols for hypocalcemia. This includes investigating the effects of different administration routes (intravenous vs. subcutaneous), the timing of administration, and the combination of this compound with other therapeutic agents like phosphorus, magnesium, and oral calcium supplements. veterinaryirelandjournal.comnih.govresearchgate.net

Subclinical Hypocalcemia: There is growing interest in the management of subclinical hypocalcemia and the prophylactic use of this compound to prevent the development of clinical disease and associated production losses in dairy herds. researchgate.net

Long-term Effects and Production Parameters: Studies are examining the longer-term impacts of this compound treatment on animal health, subsequent lactation performance, and reproductive success. nih.gov

Physiological and Immunological Effects: Research is delving deeper into the physiological effects beyond simple calcium repletion. This includes its influence on the immune system and the inflammatory response, as exemplified by the Calci-Inflammatory Axis hypothesis. preprints.org

Formulation and Stability: Ongoing work in pharmaceutical science aims to further improve the formulation of this compound solutions to enhance stability, bioavailability, and ease of use. google.comgoogle.com

Delimitations of Current Research:

Veterinary-Centric: The vast majority of research on this compound is confined to its application in veterinary medicine, particularly for livestock. There is very limited research on its potential applications in human medicine or other fields.

Focus on Efficacy: While there is research on the physiological effects, the primary driver for most studies remains the clinical efficacy in treating hypocalcemia. More fundamental research into the precise chemical structure and interactions of the borogluconate complex in biological systems is less common.

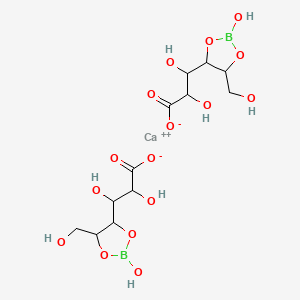

Propriétés

Numéro CAS |

5743-34-0 |

|---|---|

Formule moléculaire |

C12H20B2CaO16 |

Poids moléculaire |

482.0 g/mol |

Nom IUPAC |

calcium;2,3-dihydroxy-3-[2-hydroxy-5-(hydroxymethyl)-1,3,2-dioxaborolan-4-yl]propanoate |

InChI |

InChI=1S/2C6H11BO8.Ca/c2*8-1-2-5(15-7(13)14-2)3(9)4(10)6(11)12;/h2*2-5,8-10,13H,1H2,(H,11,12);/q;;+2/p-2 |

Clé InChI |

SSKRIDIHZLFJCG-UHFFFAOYSA-L |

SMILES |

B1(OC(C(O1)C(C(C(=O)[O-])O)O)CO)O.B1(OC(C(O1)C(C(C(=O)[O-])O)O)CO)O.[Ca+2] |

SMILES isomérique |

B1(O[C@@H]([C@@H](O1)[C@@H]([C@H](C(=O)[O-])O)O)CO)O.B1(O[C@@H]([C@@H](O1)[C@@H]([C@H](C(=O)[O-])O)O)CO)O.[Ca+2] |

SMILES canonique |

B1(OC(C(O1)C(C(C(=O)[O-])O)O)CO)O.B1(OC(C(O1)C(C(C(=O)[O-])O)O)CO)O.[Ca+2] |

Numéros CAS associés |

87-46-7 (Parent) |

Synonymes |

orogluconate borogluconate, calcium salt calcium borogluconate |

Origine du produit |

United States |

Synthetic Pathways and Mechanistic Considerations of Calcium Borogluconate Production

Fundamental Chemical Reactions in Calcium Borogluconate Synthesis

The formation of this compound is centered around the reaction between calcium gluconate and boric acid in an aqueous medium. usda.govwbcil.com This process results in a product with enhanced solubility compared to calcium gluconate alone, a critical property for its applications. wbcil.comtdl.org

Reaction of Calcium Gluconate with Boric Acid

The synthesis of this compound involves the reaction of calcium gluconate with boric acid. usda.govwbcil.com This reaction leads to the formation of a more water-soluble complex. wbcil.comdefra.gov.uk Specifically, boric acid acts as a solubilizing agent for calcium gluconate. google.com The generally accepted stoichiometry for this reaction is five parts calcium gluconate to one part boric acid. usda.govglobalcalcium.commubychem.com This combination enhances the dissolution of calcium gluconate, which is otherwise only sparingly soluble in water. wbcil.compatsnap.com The resulting product is a cyclic ester.

Role of Aqueous Media and Controlled Reaction Conditions

The synthesis of this compound is carried out in an aqueous solution. usda.govprepchem.com The process requires controlled conditions to ensure the complete reaction and stability of the final product. google.com Water acts as the solvent in which calcium gluconate and boric acid are dissolved and react. prepchem.com The reaction is typically performed at an elevated temperature to facilitate the dissolution of the reactants. prepchem.com The pH of the resulting solution is acidic, with a 20% aqueous solution having a pH of approximately 3.5. usda.gov In some preparations, the pH may be adjusted to between 5.5 and 6.5. google.com

Influence of Precursor Purity on this compound Formation

The purity of the precursors, namely calcium gluconate and boric acid, is a crucial factor in the synthesis of this compound. The use of high-purity starting materials is essential to prevent the introduction of contaminants that could affect the stability and safety of the final product. For instance, the presence of impurities could lead to the precipitation of calcium from the solution over time. google.com

Theoretical Models for Borogluconate Formation Mechanism

The formation of the borogluconate complex is believed to involve the interaction between the Lewis acidic boron atom in boric acid and the Lewis basic oxygen atoms of the gluconate ion. wbcil.com This interaction results in the formation of a chelated complex, which enhances the solubility of the calcium salt in water. wbcil.com Studies have shown that while sodium borate or gluconate alone cause only minor changes in blood ionized calcium, their combined presence results in a synergistic reduction, indicating the formation of a complex. nih.gov This complex formation is key to the increased solubility and bioavailability of calcium in the borogluconate form. wbcil.com

Industrial and Laboratory Preparative Methodologies

Both industrial and laboratory preparations of this compound follow the same fundamental reaction principle but may differ in scale and specific procedural details.

Heating and Dissolution Parameters in this compound Production

The production process typically involves heating and dissolving the reactants in water. In one described laboratory method, calcium gluconate monohydrate and technical grade boric acid are added to water and warmed to approximately 50°C with stirring until a solution is formed. prepchem.com Industrial methods often involve heating a portion of the purified water to 60–100°C in a sealed agitation tank, followed by the sequential addition of boric acid and calcium gluconate while stirring continuously. Some processes also include a sealed boiling step for 20–40 minutes to promote the complete combination of the reactants and enhance the stability of the solution, preventing calcium precipitation. google.com After boiling, the solution may be cooled, and activated carbon can be added to adsorb impurities before filtration. google.com

Table 1: Exemplary Formulations for this compound Solution

| Component | Formulation 1 | Formulation 2 | Formulation 3 |

| Boric Acid | 10 g google.com | 20 g | 25 g google.com |

| Calcium Gluconate | 100 g google.com | 138 g | 140 g |

| Purified Water | 300 mL google.com | 350 mL | 350 mL |

| Paraben | 0.2 g google.com | - | - |

| Essence | 0.2 mL google.com | - | - |

Sealed Boiling Techniques and Molecular Interaction Enhancement

The production of this compound utilizes a sealed boiling method to enhance the dissolution of calcium gluconate and promote the formation of a stable solution. google.com This technique involves heating a mixture of boric acid, calcium gluconate, and purified water in a sealed agitation tank to temperatures between 60°C and 100°C. The mixture is then subjected to sealed boiling for a duration of 20 to 120 minutes. google.com This process is critical for enhancing the molecular interaction between boric acid and calcium gluconate. google.com

The enhanced interaction under sealed boiling conditions improves the solubility of calcium gluconate, which is otherwise not freely soluble in water. google.comusda.gov This leads to a higher concentration of calcium within the solution and significantly improves the stability of the final product by inhibiting the precipitation of calcium. google.com The synergy between boric acid and parabens, which may be included as preservatives, further aids in the dissolution of calcium gluconate. google.com The sealed boiling method offers advantages over traditional open boiling techniques by preventing the loss of solvent, ensuring consistent reaction conditions, and eliminating the need for a separate sterilization step, which can reduce production costs. google.com

The reaction between calcium gluconate and boric acid results in the formation of a cyclic ester structure. Specifically, it is the D-Gluconic acid cyclic 4,5-ester with boric acid, calcium salt (2:1). biosynth.com This chelated complex exhibits increased solubility compared to calcium gluconate alone. wbcil.com The process likely involves the formation of coordinate covalent bonds between the boron atom in boric acid and the oxygen atoms of the gluconate ion. wbcil.com

| Parameter | Traditional Method | Sealed Boiling Method |

| Calcium Yield | 92–93% | 96.5–99.8% |

| Stability | Prone to precipitation | Stable for >12 months |

| Sterilization Required | Yes | No |

| Production Cost | Higher | Reduced by 15-20% |

This table provides a comparative analysis of traditional versus sealed boiling methods for this compound production, with data sourced from research findings.

Cooling, Filtration, and Impurity Adsorption Processes

Following the sealed boiling stage, the solution undergoes a controlled cooling and purification process. Activated carbon is introduced to the hot solution for the purpose of impurity adsorption. google.com This step is crucial for removing macromolecules and various heavy elements such as lead (Pb), arsenic (As), and cadmium (Cd) that may be present in the raw calcium gluconate, thereby improving the clarity and stability of the solution. google.com The mixture is agitated during this adsorption phase, which typically lasts for 20 to 40 minutes. google.com

After the adsorption step, the solution is cooled to a temperature range of 40–50°C. google.com This cooling is often achieved using a circulating water system. google.com Once cooled, the pH of the solution is adjusted to a range of 5.5 to 6.5. google.com While the sealed boiling method naturally results in a pH of around 3.5 to 5.5, adjustments may be necessary to meet specific regulatory or formulation requirements. usda.gov pH regulators such as calcium oxide, glacial acetic acid, phosphoric acid, sodium hydroxide, borax, or triethanolamine can be used for this purpose. google.com

The final step in the production process is filtration to remove the activated carbon and any other particulate matter, resulting in a clear this compound solution. google.com This filtered solution is then ready for final formulation and packaging. google.com Some modern processes may incorporate advanced filtration techniques like nanofiltration to further enhance purity by removing low-molecular-weight impurities.

| Step | Process | Temperature | Duration | Purpose |

| 1 | Activated Carbon Addition | Post-boiling | 20-40 minutes | Adsorption of impurities (heavy metals, macromolecules). google.com |

| 2 | Cooling | 40-50°C | N/A | Prepare for pH adjustment and final formulation. google.com |

| 3 | pH Adjustment | 40-50°C | N/A | Adjust pH to 5.5-6.5 for stability and compatibility. google.com |

| 4 | Filtration | Cooled Temperature | N/A | Remove activated carbon and other particulates. google.com |

This table outlines the key stages in the cooling, filtration, and impurity adsorption processes during this compound production, including typical parameters and objectives. google.comgoogle.com

Aqueous Solution Chemistry and Complexation Dynamics of Calcium Borogluconate

Dissolution and Ionization Phenomena of Calcium Borogluconate in Solution

When solid this compound is introduced to water, it undergoes dissolution, a process where the compound disperses throughout the solvent to form a solution. libretexts.org Being an ionic compound, this dissolution is accompanied by ionization, where the this compound dissociates into its constituent ions: calcium ions (Ca²⁺) and borogluconate ions. This dissociation is a physical change that allows the ions to move independently within the solution, surrounded by water molecules. libretexts.org

The process can be represented by the following equilibrium reaction: C₁₂H₂₀B₂CaO₁₆(s) ⇌ Ca²⁺(aq) + 2(C₆H₁₀BO₈)⁻(aq)

The borogluconate component itself is formed from the reaction of boric acid and gluconic acid. wbcil.comglobalcalcium.com This reaction creates a complex anion that readily forms a salt with calcium. In an aqueous environment, the borogluconate anion can exist in equilibrium with its constituent molecules, although the complex is favored.

Chelation Mechanisms of the Borogluconate Anion with Calcium Ions

The enhanced therapeutic efficacy of this compound over simpler calcium salts is largely attributed to the chelation of calcium ions by the borogluconate anion. wbcil.com Chelation is a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal ion.

In this case, the borogluconate anion acts as a chelating agent, forming a stable, water-soluble complex with the calcium ion. wbcil.com This complexation involves the oxygen atoms of the hydroxyl and carboxyl groups of the gluconate moiety, as well as the boron component, which coordinate with the Ca²⁺ ion. This chelated structure effectively sequesters the calcium ion, influencing its solubility and bioavailability.

Enhancement of Calcium Solubility via Borogluconate Complexation

A primary advantage of this compound is its significantly higher solubility in water compared to other calcium salts like calcium gluconate alone. wbcil.comusda.govcphi-online.com This enhanced solubility is a direct result of the chelation by the borogluconate anion. wbcil.com By forming a complex with calcium, the borogluconate ligand prevents the precipitation of calcium ions, allowing for the preparation of concentrated solutions. google.com This is particularly important for therapeutic applications where a high concentration of calcium needs to be delivered in a small volume. The borogluconate component essentially acts as a solubilizing agent for the calcium. wbcil.com

Theoretical Frameworks of Calcium-Borogluconate Complex Formation

The formation of the calcium-borogluconate complex can be understood within the framework of coordination chemistry and Lewis acid-base theory. The calcium ion (Ca²⁺) acts as a Lewis acid (electron pair acceptor), while the borogluconate anion, with its multiple oxygen-containing functional groups, acts as a multidentate Lewis base (electron pair donor). The formation of coordinate covalent bonds between the calcium ion and the oxygen atoms of the ligand results in a stable chelate ring structure. wbcil.com

The exact stoichiometry and three-dimensional structure of the complex in solution can be influenced by factors such as pH and concentration. While the primary complex is understood to be a key feature, the dynamic equilibrium in solution means that various complexed and uncomplexed species may coexist. google.comjustia.com

Stability Profiles of this compound Solutions

The stability of this compound solutions is crucial for their storage and efficacy. Stability in this context refers to the ability of the solution to maintain its chemical integrity and clarity over time, without precipitation of the active components.

Impact of pH on Solution Stability and Complex Equilibria

The pH of a this compound solution is a critical determinant of its stability. wbcil.com A slightly acidic pH is generally preferred for storage. wbcil.com For instance, a 20% aqueous solution of this compound has a pH of approximately 3.5. usda.gov Some preparations are adjusted to a pH range of 5.5 to 6.5. google.com

Factors Influencing Long-Term Stability of this compound Preparations

Several factors beyond pH can influence the long-term stability of this compound solutions:

Temperature: Storage at controlled room temperature is generally recommended. Extreme temperatures can affect solubility and potentially lead to the degradation of components.

Concentration: Highly concentrated solutions may be more prone to precipitation over time, especially if subjected to temperature fluctuations.

Additives: The presence of other substances can impact stability. For example, boric acid itself is known to enhance the dissolution of calcium gluconate, contributing to a more stable solution. google.com The combination of boric acid with preservatives like parabens has been shown to improve the stability of this compound solutions by preventing both precipitation and microbial contamination. google.com

Packaging: Storage in appropriate containers, such as sealed glass vials, is important to prevent contamination and interaction with the environment. wbcil.com

Interactive Data Table: Solubility of Calcium Salts

| Compound | Solubility in Water | Notes |

| This compound | Freely soluble usda.gov | Enhanced solubility due to chelation wbcil.com |

| Calcium Gluconate | Somewhat insoluble wbcil.com | Less soluble than this compound usda.gov |

| Calcium Chloride | Highly soluble | Can cause tissue irritation wbcil.com |

Interactive Data Table: pH of this compound Solutions

| Concentration | pH | Reference |

| 20% aqueous solution | ~3.5 | usda.gov |

| Adjusted formulation | 5.5 - 5.8 | |

| Pet formulation | 5.5 - 6.5 | google.com |

Interactions with Other Ions in Multi-Component Solutions

In aqueous solutions, the chemical behavior of this compound can be influenced by the presence of other ions, leading to various interactions. The gluconate and borate components can form complexes with other metal cations, and the calcium ions can interact with various anions. For instance, this compound is known to be incompatible with solutions containing carbonate, phosphate, or sulphate ions, which can lead to precipitation. biowet.pl While it is sometimes combined with magnesium, phosphorus, and potassium, some cations, particularly magnesium, may act as antagonists. usda.govglobalcalcium.com

Studies on complex injectable solutions containing this compound, magnesium salts (like magnesium chloride or magnesium hypophosphite), and phosphorus sources have been conducted to understand the bioavailability and dynamics of these essential macroelements when administered together. researchgate.netdefra.gov.uk One study found that a complex solution containing this compound, sodium dihydrophosphate, and magnesium chloride resulted in the most significant and sustained increase in blood serum concentrations of calcium, magnesium, and inorganic phosphorus in rabbits. researchgate.net The presence of other substances, such as vitamin D, can also enhance the absorption of magnesium and calcium. defra.gov.uk

Complexation with Ferric Ions in D-Gluconate Systems

The D-gluconate (DGL) component of this compound is a highly effective chelating agent for ferric ions (Fe³⁺), especially in alkaline solutions. researchgate.net This complexing ability is so strong that it prevents the precipitation of ferric hydroxide (Fe(OH)₃) even at a pH above 14. researchgate.net Research has identified the formation of various Fe³⁺:DGL complexes depending on the ligand concentration, with stoichiometries of 1:1, 1:2, and 2:2 being identified. researchgate.netrsc.org

Crucially, in systems containing both calcium and ferric ions, mixed binuclear complexes are formed. researchgate.netrsc.org Potentiometric titration studies have confirmed the formation of ternary complexes with Ca²⁺:Fe³⁺:DGL stoichiometries of 1:1:1 and 1:1:2. researchgate.netrsc.org The incorporation of Ca²⁺ into the Fe(III)-D-gluconate complexes significantly alters the electrochemical properties of the iron(II/III)-redox couple, causing a shift in the formal redox potential to more negative values. researchgate.netrsc.org This indicates that the electrochemical behavior of the iron system is influenced by the concentration of the electrochemically inactive calcium ion. rsc.org The stability constants for these complex systems have been determined through detailed analysis. researchgate.netrsc.org

| Species | Stoichiometry (Ca²⁺:Fe³⁺:DGL) | Log β |

| [Fe(DGL)]²⁺ | 0:1:1 | - |

| [Fe(DGL)₂]⁻ | 0:1:2 | - |

| [Fe₂(DGL)₂]²⁺ | 0:2:2 | - |

| [CaFe(DGL)]³⁺ | 1:1:1 | - |

| [CaFe(DGL)₂]⁺ | 1:1:2 | - |

Note: Specific stability constant (Log β) values from the original potentiometric titration studies are required for a complete data table. The table structure is based on the identified complex species. researchgate.netrsc.org

Role of D-Gluconate in Multi-Metal Cation Complexation

D-gluconate is recognized as a versatile and popular complexing agent for a wide array of metal cations. researchgate.netmpg.de Its strong chelating ability is particularly pronounced in alkaline to hyperalkaline conditions, where the deprotonation of its alcoholic hydroxyl groups facilitates the formation of highly stable chelate complexes. mpg.de This property is central to its interactions in multi-component solutions beyond just calcium and iron.

The complexing capacity of gluconate extends to numerous metal ions, including:

Actinides and Lanthanides: Studies have confirmed strong complexation between gluconate and actinides (An) like Thorium(IV) (Th(IV)) and Lanthanides (Ln(III)) such as Neodymium(III) (Nd(III)) and Curium(III) (Cm(III)). mpg.denih.gov The presence of calcium can further stabilize these complexes, leading to the formation of ternary Ca(II)/An(III/IV) gluconate species. mpg.de

Divalent Cations: Besides calcium, gluconate forms complexes with other divalent cations. Research into the complexation equilibria between magnesium ions (Mg²⁺) and D-gluconate has identified the formation of species such as MgGluc⁺, MgGlucOH⁰, and MgGluc(OH)₂⁻. nih.gov Similarly, studies on zinc group metals have shown that D-gluconate binds with Zn(II), Cd(II), and Hg(II) ions, forming various complexes. cdnsciencepub.com

Other Multivalent Ions: The chelating ability of gluconate has also been reported for other ions like aluminum(III) and lead(II). mpg.de

The formation of these varied complexes highlights the significant role of the D-gluconate ligand in influencing the speciation, solubility, and mobility of various metal ions in aqueous environments. mpg.denih.gov

| Metal Ion(s) | System | Type of Complexes Formed | Reference(s) |

| Fe³⁺ | Ferric-Gluconate System | [Fe(DGL)]²⁺, [Fe(DGL)₂]⁻, [Fe₂(DGL)₂]²⁺ | researchgate.net |

| Ca²⁺, Fe³⁺ | Calcium-Ferric-Gluconate System | [CaFe(DGL)]³⁺, [CaFe(DGL)₂]⁺ | researchgate.netrsc.org |

| Ln(III) | Lanthanide-Gluconate System | Binary Ln(III)-GLU complexes | nih.gov |

| Ca²⁺, An(III/IV) | Calcium-Actinide-Gluconate System | Ternary Ca(II)/An(III/IV) gluconate species | mpg.de |

| Mg²⁺ | Magnesium-Gluconate System | MgGluc⁺, MgGlucOH⁰, MgGluc(OH)₂⁻, Mg₃Gluc₂(OH)₄⁰ | nih.gov |

| Zn(II), Cd(II), Hg(II) | Zinc Group-Gluconate System | Zn(D-gluconate)₂, Cd(D-gluconate)₂, Hg(D-gluconate)₂ | cdnsciencepub.com |

Pharmacokinetic Investigations of Calcium Borogluconate in Animal Models Mechanistic Focus

Gastrointestinal Absorption Mechanisms in Select Animal Species

While often administered via injection for rapid action, the gastrointestinal absorption of calcium borogluconate is a key area of study, particularly for oral supplementation strategies. wbcil.comadvacarepharma.com The process involves a combination of passive and active transport mechanisms.

The absorption of calcium from the gastrointestinal tract is a complex process involving both passive diffusion and carrier-mediated transport. dvm360.comlibretexts.org Passive diffusion is a concentration-dependent process where calcium ions move across the intestinal lining from an area of higher concentration to one of lower concentration. dvm360.com This pathway is particularly relevant when oral calcium salts are administered. dvm360.com

Carrier-mediated transport, on the other hand, involves specific proteins embedded in the cell membranes of the intestines. libretexts.orgabdn.ac.uk These carriers, such as the transient receptor potential vanilloid type 6 (TRPV6) channel and the plasma membrane Ca2+-ATPase (PMCA1b), actively move calcium from the intestinal lumen into the bloodstream. libretexts.orgnih.gov This process is saturable, meaning there is a maximum rate of transport that can be achieved when all carrier proteins are in use. abdn.ac.uk Facilitated diffusion, another form of carrier-mediated transport, also aids in moving calcium down its concentration gradient without the expenditure of cellular energy. libretexts.orgearthslab.com The efficiency of these transport systems can be influenced by various factors, including the animal's age, physiological state, and the presence of other dietary components. veterinaryhandbook.com.au

The chemical form of calcium significantly influences its absorption. This compound is noted for its high solubility, a characteristic that generally enhances absorption compared to less soluble salts. wbcil.comusda.gov

Research comparing various calcium salts has provided insights into their relative bioavailability. For instance, studies in mice have shown that the absolute bioavailability of calcium can differ significantly between salts like calcium chloride, calcium acetate, and calcium ascorbate. researchgate.net Calcium ascorbate and calcium acetate demonstrated higher bioavailability than calcium chloride. researchgate.net While direct, extensive comparative kinetic data for this compound against a wide array of other salts in a single study is limited, its high solubility suggests favorable absorption characteristics. wbcil.comusda.gov In ruminants, orally administered calcium is absorbed via both passive diffusion across the ruminal epithelium and a vitamin D-modulated, carrier-mediated process in the small intestine. dvm360.com

Some studies suggest that this compound is better absorbed and has a quicker therapeutic effect than calcium acetate, calcium bisglycinate, calcium butyrate, calcium orotate, calcium aspartate, and calcium gluconate in livestock. wbcil.com Conversely, another source indicates that calcium chloride is more effective at rapidly increasing ionized plasma calcium in sheep compared to this compound. usda.gov

Interactive Table: Comparative Bioavailability of Select Calcium Salts

| Calcium Salt | Relative Bioavailability | Key Characteristics |

|---|---|---|

| This compound | High | High solubility enhances absorption. wbcil.comusda.gov |

| Calcium Chloride | Variable | Effective at raising ionized plasma calcium but can cause tissue irritation. dvm360.comusda.gov |

| Calcium Acetate | Moderate | Slower absorption compared to this compound. wbcil.com |

| Calcium Gluconate | Moderate | Less soluble than this compound. usda.gov |

| Calcium Carbonate | Low | Requires gastric acid for absorption; slower onset. |

Role of Passive Diffusion and Carrier-Mediated Transport in Calcium Uptake

Systemic Distribution Patterns of Calcium and Boron Moieties

Following absorption or injection, this compound dissociates, and its constituent parts, calcium and boron, are distributed throughout the body. usda.gov

Once in the bloodstream, this compound dissociates, releasing calcium ions (Ca²⁺). These ions enter the systemic circulation and become part of the body's calcium pool. usda.gov A study in sheep infused with this compound showed that the rise in total plasma calcium was primarily due to an increase in the unionized, ultrafilterable fraction. nih.gov This indicates that a portion of the calcium remains complexed in the blood before being utilized. The calcium is then available for various physiological functions, including nerve impulse transmission, muscle contraction, and bone mineralization. advacarepharma.com Some of the calcium may also be incorporated into milk during lactation. usda.gov

The boron component of this compound is also distributed throughout the body. Following absorption, boron is rapidly and uniformly distributed in body fluids and soft tissues. canada.ca Studies in dogs administered a boronated compound showed that the highest concentrations of boron were found in the liver, lymph nodes, adrenal glands, and kidneys. nih.gov Boron does not tend to accumulate in soft tissues beyond plasma concentrations, but it can accumulate in bone at levels two to three times higher than in soft tissues. canada.ca

Fate of Calcium Ions Following Borogluconate Dissociation

Metabolic Fate and Excretion Pathways in Animal Systems

The body metabolizes and eventually excretes the components of this compound. The calcium enters the bloodstream and contributes to the body's calcium balance, with some being excreted in milk. usda.gov The boron moiety is also metabolized. usda.gov While detailed studies partitioning the exact metabolic fate are not extensively documented, it is understood that boron is primarily excreted through the urine and feces. usda.gov One review suggests that boron is likely either excreted by the kidneys as urine or metabolized and complexed by the liver through various biochemical transformations. usda.gov A study on sheep indicated that the administration of this compound led to hypercalciuria (increased calcium in the urine). nih.gov

Renal Excretion Characteristics and Influences

Following the administration of this compound, significant alterations in renal function and calcium handling are observed. A primary characteristic is the induction of hypercalciuria, or an increased urinary excretion of calcium. nih.gov Studies in sheep have demonstrated that intravenous infusions of this compound lead to pronounced hypercalciuria. nih.gov This effect is, in part, a response to the sudden elevation of plasma calcium levels.

The large, rapid influx of calcium into the bloodstream triggers homeostatic mechanisms that promote its excretion. This process involves the inhibition of parathyroid hormone (PTH) release and the stimulation of calcitonin secretion. vettimes.com PTH normally enhances calcium reabsorption in the renal tubules, so its suppression leads to decreased reabsorption and, consequently, greater urinary calcium loss. gjasr.com Calcitonin further promotes the reduction of plasma calcium by inhibiting bone resorption and renal reabsorption. researchgate.net

Investigations have also pointed to direct effects on the kidney. Following infusion, a decreased glomerular filtration rate has been observed in animal models. nih.gov Furthermore, the mechanism of renal tubular reabsorption is influenced. Ingestion of acidogenic rations, which can mimic some effects of the boric acid component of this compound, has been shown to decrease renal tubular calcium reabsorption. dvm360.comnih.gov This is linked to effects on the transient receptor potential vanilloid member 5 (TRPV5) channel, a key gatekeeper for active calcium reabsorption in the distal convoluted tubule. dvm360.com A lower luminal pH, potentially influenced by the excretion of the acidic borogluconate moiety, can decrease both the number and pore size of these channels, reducing calcium uptake from the tubular lumen and directly resulting in hypercalciuria. dvm360.com The activation of the calcium-sensing receptor (CaR) in the kidney by elevated calcium levels also plays a significant role in promoting urinary calcium excretion. nih.gov

Boron Excretion and Partitioning in Biological Fluids

The borogluconate component of the compound is metabolized, and the boron is subsequently excreted from the body. usda.gov Research indicates that boron, absorbed as boric acid, is not considered to be bioaccumulative in most organisms and is readily excreted. canada.cacanada.ca The primary route of elimination for boron is through the kidneys via urine. usda.govcanada.ca Studies suggest that an animal's urine and feces may contain higher levels of boron following administration of this compound. usda.gov

Once administered, boron is distributed in the body's biological fluids. nih.gov While detailed partitioning data specific to this compound administration in animal models is limited, the general pharmacokinetics of boron suggest it exists primarily as boric acid in bodily fluids. canada.cacanada.ca Pivotal knowledge on boron distribution in the body has been gained from studies on boron supplementation, which can inform the understanding of its fate after this compound administration. nih.gov

Influence on Plasma Calcium Fractions in Vivo

In blood plasma, calcium exists in three main fractions: ionized calcium (iCa), which is biologically active; protein-bound calcium; and complexed calcium (e.g., with citrate or phosphate). nih.govnih.gov These fractions are in a dynamic equilibrium. nih.gov The administration of this compound significantly influences the concentrations and balance of these fractions.

Dynamics of Ionized Versus Unionized Ultrafiltrable Calcium Levels

While the administration of this compound elevates total plasma calcium, the effect on the different calcium fractions is not uniform. In vivo studies in sheep have shown that following this compound infusions, the rise in total plasma calcium was primarily due to an increase in the unionized, ultrafiltrable fraction. nih.gov This suggests that a portion of the administered calcium circulates in a complexed, non-ionized form. In vitro, calcium chloride was found to be more effective at raising ionized plasma calcium than this compound. nih.gov

The dynamics of total serum calcium post-infusion show a characteristic pattern of a rapid peak followed by a decline. nih.govresearchgate.net Intravenous administration leads to a state of transient hypercalcemia, with total serum calcium levels peaking within hours of treatment. nih.govresearchgate.net However, this is often followed by a nadir, where calcium levels can drop significantly, sometimes to below pre-treatment levels, within 24 hours. nih.govresearchgate.net This fluctuation highlights the complex interplay between the exogenous calcium administered and the body's homeostatic responses. The ionized fraction, being the biologically active form, is the most critical for physiological function, and its direct measurement is considered more indicative of calcium status than total calcium, especially in the periparturient period when their relationship can change. nih.govnih.gov

Table 1: Total Serum Calcium Dynamics After Intravenous Calcium Supplementation in Postpartum Dairy Cows

| Time Post-Treatment | Total Serum Ca (mg/dL) - IV Calcium Group | Total Serum Ca (mg/dL) - Control Group |

| 0 h | 7.4 | 7.5 |

| 1 h | 11.4 | 7.4 |

| 4 h | 9.0 | 7.4 |

| 12 h | 7.4 | 7.6 |

| 24 h | 6.4 | 7.8 |

| 36 h | 6.9 | 7.9 |

| 48 h | 7.4 | 8.0 |

| This table is generated based on data from a study investigating blood calcium dynamics after prophylactic intravenous calcium treatment. The IV Calcium group received 500 mL of 23% calcium gluconate. Note the peak at 1 hour and the nadir at 24 hours in the treated group. nih.govresearchgate.net |

Table 2: Serum Calcium Levels in Postpartum Cows With and Without Subcutaneous this compound (CBG)

| Time Post-Calving | Mean Serum Ca (mmol/L) - CBG Group | Mean Serum Ca (mmol/L) - Control Group |

| At Calving (0 h) | 2.15 | 2.20 |

| 4 h | 2.18 | 2.10 |

| 12 h | 2.10 | 1.95 |

| This table is generated based on data from a study where the CBG group received 200 ml of a 40% CBG solution subcutaneously. The data shows that serum calcium remained relatively stable in the treatment group while decreasing in the control group. researchgate.net |

Factors Affecting Calcium Mobilization and Re-entry into Circulation

The re-establishment of normal calcium homeostasis after exogenous administration is influenced by several factors. The transient hypercalcemia induced by intravenous this compound infusion directly impacts the body's endogenous calcium mobilization mechanisms. msdvetmanual.com The high blood calcium level suppresses the secretion of PTH and stimulates the release of calcitonin. vettimes.commsdvetmanual.com This hormonal shift effectively shuts down the physiological pathways that increase blood calcium, namely the mobilization of calcium from bone stores (resorption) and the reabsorption of calcium by the kidneys. vettimes.comjscimedcentral.com Consequently, the cow becomes reliant on the administered dose, and when it is metabolized, a rebound hypocalcemia can occur because the natural mobilization system has been temporarily deactivated. msdvetmanual.com

The ability to mobilize calcium from the skeleton and absorb it from the intestine is also influenced by factors such as age and diet. Older animals have a reduced capacity to mobilize calcium from bone reserves compared to younger animals. farmhealthonline.comcabidigitallibrary.org The metabolic state, particularly the dietary cation-anion difference (DCAD) of the pre-calving diet, also plays a crucial role. dvm360.comisvma.org Feeding an acidogenic (low DCAD) diet can increase calcium flux by enhancing intestinal absorption and bone resorption, better preparing the animal to meet the sudden calcium demand of lactation. dvm360.comisvma.org Therefore, the underlying physiological and metabolic status of the animal significantly affects its ability to manage the calcium influx from treatment and to re-establish stable, endogenous control of calcium levels in the circulation.

Regulation of Calcium Homeostasis

Calcium is integral to numerous physiological processes, including nerve impulse transmission, muscle contraction, blood coagulation, and bone mineralization. advacarepharma.comvettimes.com The administration of this compound directly addresses deficiencies in this mineral, which can manifest as conditions like milk fever (parturient paresis) in dairy cows. wbcil.comfarmvetservices.co.uk

Role in Modulating Blood Calcium Levels

The primary and most immediate effect of this compound administration is the rapid increase of calcium concentration in the bloodstream. usda.govwbcil.comknight-pharma.com This is particularly crucial in cases of acute hypocalcemia, such as milk fever, where a sudden drop in blood calcium occurs around the time of parturition due to the high calcium demands of milk production. usda.govwbcil.comfarmvetservices.co.uk Intravenous administration of this compound leads to a peak in blood calcium levels within approximately 15 minutes. vettimes.com Subcutaneous injection also elevates blood calcium, but the peak is reached more slowly, at around four hours. vettimes.comveterinaryirelandjournal.com

The borogluconate component of the compound enhances the solubility of calcium, allowing for a more concentrated and stable solution compared to calcium gluconate alone. usda.gov This improved solubility facilitates rapid absorption and distribution throughout the body's tissues. knight-pharma.com Once in the bloodstream, the compound dissociates, releasing calcium ions (Ca²⁺) that are readily available for the body's physiological needs.

Research has shown that even with intravenous treatment, blood calcium levels can become low again within four hours, with relapse rates for a single intravenous treatment of hypocalcemia in down cattle reported to be between 24-53%. veterinaryirelandjournal.com This highlights the dynamic nature of calcium homeostasis and the significant and immediate demand for calcium that can occur in periparturient animals.

| Parameter | Observation | Source |

|---|---|---|

| Peak Blood Calcium (Intravenous) | ~15 minutes post-administration | vettimes.com |

| Peak Blood Calcium (Subcutaneous) | ~4 hours post-administration | vettimes.com |

| Relapse Rate (Single IV Treatment) | 24-53% | veterinaryirelandjournal.com |

Interactions with Parathyroid Hormone (PTH) and Vitamin D Metabolism

The body's natural regulation of calcium involves a complex interplay between parathyroid hormone (PTH) and vitamin D. usda.govvettimes.com When blood calcium levels are low, the parathyroid gland releases PTH. vettimes.com PTH acts to increase calcium levels by stimulating its resorption from bone, increasing its reabsorption in the kidneys, and promoting the activation of vitamin D. vettimes.comtdl.org Activated vitamin D, in turn, enhances the absorption of calcium from the intestines. vettimes.com

The sudden infusion of a large amount of calcium from a this compound injection can interfere with these normal homeostatic mechanisms. vettimes.com The resulting hypercalcemia can inhibit the secretion of PTH. vettimes.comtdl.org This suppression of PTH is a counter-regulatory response to high blood calcium, as the body attempts to lower calcium levels back to a normal range. This inhibition can, in turn, reduce the body's own efforts to mobilize calcium from its reserves, potentially contributing to a relapse of hypocalcemia once the administered calcium is metabolized. vettimes.com

Furthermore, glucocorticoids can increase the renal excretion of calcium through a vitamin D-antagonism mechanism. defra.gov.uk The relationship between vitamin D, PTH, and calcium is intricate; studies have shown that at low levels of serum 25-hydroxyvitamin D (a marker of vitamin D status), calcium intake is associated with serum PTH levels. nih.gov

Impact on Other Electrolyte Balances

The administration of this compound can also influence the balance of other critical electrolytes, including phosphorus and magnesium, as well as interact with sodium and potassium transport. usda.gov

Influence on Serum Phosphorus Levels

Hypophosphatemia (low blood phosphorus) is a common concurrent finding in cows with clinical milk fever, with 90-100% of affected cows exhibiting low phosphorus levels. tdl.org This strong correlation is explained by the action of PTH, which, in its effort to conserve calcium, promotes the excretion of phosphorus by the kidneys. tdl.org

Studies on the effect of this compound on phosphorus levels have yielded varied results. One study found that in cows with parturient paresis, intravenous administration of this compound alone did not lead to significant differences in the number of cows that remained hypophosphatemic after eight hours, even when compared to groups that also received sodium phosphate. nih.gov Another study involving healthy cows showed that a rapid intravenous infusion of this compound containing magnesium hypophosphite resulted in a significant decrease in the mean concentration of inorganic phosphorus 3-4 hours after treatment. nih.gov However, the intravenous administration of a calcium solution containing magnesium hypophosphite does not consistently increase serum inorganic phosphorus concentration. nih.gov

| Study Condition | Finding | Source |

|---|---|---|

| Parturient paresis cows (IV this compound) | No significant difference in hypophosphatemia after 8 hours. | nih.gov |

| Healthy cows (rapid IV this compound with magnesium hypophosphite) | Significant decrease in inorganic phosphorus 3-4 hours post-treatment. | nih.gov |

Effects on Magnesium Metabolism and Concentrations

Magnesium is another cation that can be affected by calcium administration. usda.gov Hypermagnesemia (high blood magnesium) often accompanies hypocalcemia due to the effect of PTH on the renal tubules. tdl.org However, some preparations of this compound are combined with magnesium salts. usda.govvettimes.com In such cases, the serum magnesium concentration increases after treatment. nih.gov

Low blood magnesium is also a common finding in ewes with hypocalcemia, and treatment with a combined solution of calcium and magnesium is often recommended. beeflambnz.comawiextensionwa.combeeflambnz.com The rationale is that hypomagnesaemia can occur concurrently with hypocalcemia. awiextensionwa.com In a study on postpartum Holstein-Friesian cows that received subcutaneous this compound, magnesium concentrations were found to be equally high in both the treatment and control groups, with no significant changes observed. researchgate.net

Interactions with Sodium and Potassium Transport Mechanisms

The administration of this compound can also have implications for sodium and potassium transport. Calcium ions play a role in regulating the permeability of cell membranes to sodium and potassium, which is fundamental for nerve impulse transmission and muscle function. usda.gov

In dogs, the infusion of calcium gluconate was found to impair distal sodium reabsorption and increase potassium secretion. physiology.org This effect was attributed to the gluconate anion electrostatically restricting the movement of cations. physiology.org While there is no direct evidence that adding potassium to intravenous solutions for milk fever treatment improves the clinical response, it is known that potassium can counteract the toxic effects of high calcium levels on the heart muscle. tdl.org

A study analyzing blood constituents in cows with milk fever following this compound therapy found that in untreated cows, plasma potassium was the only constituent with a significant effect on recovery, with mean concentrations being higher in cows that recovered unassisted. nih.gov However, this relationship was not observed in cows that had received prior treatment. nih.gov

Analytical Methodologies for Calcium Borogluconate

Spectrophotometric Determination Techniques

Spectrophotometric methods offer a relatively simple and accessible approach for the quantification of elements within calcium borogluconate. Inductively Coupled Plasma (ICP) Emission Spectrometry is a prominent technique used for the elemental analysis of this compound formulations. oup.comnih.gov This method allows for the simultaneous determination of calcium, boron, phosphorus, and magnesium. oup.comnih.gov The sample preparation typically involves dilution and acidification before direct introduction into the plasma. nih.gov

Another spectrophotometric approach involves atomic absorption spectrophotometry (AAS). This technique has been developed and validated for the determination of calcium in various formulations. researchgate.net For AAS analysis, a wet digestion technique using a mixture of nitric acid and hydrogen peroxide is often employed for complete sample digestion. researchgate.net The analysis is then carried out at a specific wavelength, such as 422.7 nm for calcium. researchgate.net

The spectrophotometric method for estimating blood calcium is similar for both humans and animals, allowing for the use of medical clinical pathology laboratories for veterinary samples. cabidigitallibrary.org For accurate calcium estimation, it is recommended to send clotted blood to the laboratory. cabidigitallibrary.org

Table 1: Performance of Spectrophotometric Methods

| Parameter | Inductively Coupled Plasma (ICP) Emission Spectrometry | Atomic Absorption Spectrophotometry (AAS) |

| Analytes | Calcium, Boron, Phosphorus, Magnesium oup.comnih.gov | Calcium researchgate.net |

| Sample Preparation | Dilution and acidification nih.gov | Closed vessel wet digestion with HNO3 and H2O2 researchgate.net |

| Wavelength (λmax) for Calcium | Not specified | 422.7 nm researchgate.net |

| Reproducibility (Relative Confidence Intervals) | Ca: ±1.4%, B: ±1.8%, P: ±2.6%, Mg: ±1.4% nih.govosti.gov | Not specified |

| Linearity Range (Calcium) | Not specified | 0.5 to 20 µg/mL researchgate.net |

| Regression Coefficient (r²) | Not specified | 0.999 researchgate.net |

Chromatographic Methods for Component Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of the organic components of this compound, particularly calcium gluconate and its related substances. google.com Reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the simultaneous identification and quantification of calcium gluconate in combination with other compounds in tablet dosage forms. jsmcentral.org

These methods typically utilize a C18 column and an isocratic elution system. jsmcentral.org A common mobile phase consists of a mixture of an aqueous acid solution, such as phosphoric acid, and an organic solvent like methanol. jsmcentral.org Detection is often performed using a UV detector at a specific wavelength, for example, 210 nm. jsmcentral.org The primary advantage of chromatographic methods is their ability to separate and quantify individual components within a complex mixture, which is essential for assessing the purity and stability of pharmaceutical formulations. google.comjsmcentral.org

Table 2: Typical HPLC Conditions for Calcium Gluconate Analysis

| Parameter | HPLC Method for Related Substances | RP-HPLC for Simultaneous Quantitation |

| Technique | High-Performance Liquid Chromatography google.com | Reversed-Phase High-Performance Liquid Chromatography jsmcentral.org |

| Column | 300 x 7.8mm google.com | Inertsil C18-3 (4.6 mm x 150 mm, 5µm) jsmcentral.org |

| Mobile Phase | Not specified | 1% (v/v) phosphoric acid and methanol (90:10, v/v) jsmcentral.org |

| Flow Rate | Not specified | 1.0 mL/min jsmcentral.org |

| Detection | Not specified | 210 nm jsmcentral.org |

| Column Temperature | 30°C google.com | Not specified |

| Linearity Range (Calcium Gluconate) | Not specified | 1.92-2.88 mg/mL jsmcentral.org |

| Correlation Coefficient | Not specified | 0.9982 jsmcentral.org |

Advanced Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

For the detailed structural characterization of this compound, advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable. NMR spectroscopy, including both ¹H-NMR and ¹³C-NMR, is used to confirm the assigned structure of the compound. carlroth.comcarlroth.com

Mass spectrometry, particularly techniques like Fourier Transform Ion Cyclotron Resonance (FT/ICR) Mass Spectrometry, provides valuable information about the molecular weight and fragmentation patterns of the compound. google.com In the context of bioanalytical methods, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), especially with a triple quadrupole mass spectrometer, offer high sensitivity and specificity for quantifying drugs and their metabolites in biological matrices. au.dk

Validation of Methods for Biological and Formulated Samples

The validation of analytical methods is a critical requirement to ensure the reliability and reproducibility of results for the analysis of this compound in both biological samples and pharmaceutical formulations. researchgate.netcampilab.by Method validation encompasses several key parameters, including accuracy, precision, selectivity, linearity, and stability. jsmcentral.orgau.dk

For biological samples, method validation must demonstrate that the method is reliable for its intended use. au.dk This includes assessing the potential for interference from endogenous matrix components, metabolites, and concomitant medications. fda.gov The selectivity of the method is typically confirmed by analyzing blank biological matrix samples from multiple sources. fda.gov Quality control (QC) samples at different concentrations are analyzed with the test samples to monitor the ongoing accuracy and precision of the method. au.dkcampilab.by

In the validation of methods for formulated products, recovery studies are performed at different concentration levels to determine the accuracy of the method. researchgate.netjsmcentral.org Precision is evaluated through intraday and interday variability studies. researchgate.net The linearity of the method is established by analyzing a series of standards over a defined concentration range. researchgate.netjsmcentral.org

Table 3: Key Validation Parameters and Acceptance Criteria

| Parameter | Biological Samples (General Guidance) | Formulated Samples (Example) |

| Accuracy | At least four of every six QC samples must be within 15% of their nominal value. au.dk | Recovery of 93.24% to 101.75% for three spike levels. researchgate.net |

| Precision | Coefficient of variation (CV) for QC samples should be ≤15%. au.dk | Intraday %RSD: 0.48%-1.95%; Interday %RSD: 3.48%-5.01%. researchgate.net |

| Selectivity | No significant interference from endogenous components or other substances. fda.gov | Method should be able to differentiate the analyte from other components. |

| Linearity | A calibration curve should cover the expected concentration range. campilab.by | Regression coefficient (r²) of 0.999 for calcium standard. researchgate.net |

| Stability | Analyte stability should be evaluated under expected sample handling and storage conditions. au.dk | Stability-indicating capability established by forced degradation experiments. jsmcentral.org |

Formulation Science Principles and Stability Considerations of Calcium Borogluconate Preparations

Physicochemical Aspects of Solution Formulation

Calcium borogluconate is favored over calcium gluconate in veterinary formulations primarily due to its enhanced solubility in water. usda.govportlandpress.com This increased solubility is crucial for preparing concentrated solutions necessary for effective treatment. A 20% aqueous solution of this compound typically exhibits a pH of around 3.5. usda.gov

The primary challenge in formulating calcium-containing solutions is preventing the precipitation of calcium salts. Calcium gluconate itself has limited solubility in water, and its solutions are prone to crystallization, especially at higher concentrations and lower temperatures. patsnap.com The formation of this compound, through the reaction of calcium gluconate with boric acid, significantly increases the solubility of the calcium complex. portlandpress.comgoogle.com This is because boric acid acts as a solubilizing agent, forming a more soluble complex with calcium gluconate. google.commsdvetmanual.com

The process often involves dissolving calcium gluconate and boric acid in hot water. google.com Some preparation methods utilize a sealed boiling process to promote the complete combination of boric acid and calcium gluconate, which further enhances the solubility and stability of the final solution, inhibiting the precipitation of calcium. google.com The ratio of calcium gluconate to boric acid is a critical factor in achieving a stable, supersaturated solution. usda.govportlandpress.com The resulting complex, sometimes referred to as this compound, is more soluble and stable than calcium gluconate alone, allowing for the preparation of concentrated solutions (e.g., 23% w/v) that remain stable at room temperature. msdvetmanual.combimedacanada.comtdl.org

Table 1: Factors Influencing this compound Solubility

| Factor | Effect on Solubility | Reference |

|---|---|---|

| Boric Acid | Significantly increases the solubility of calcium gluconate by forming a more soluble complex. | portlandpress.comgoogle.commsdvetmanual.com |

| Temperature | Higher temperatures facilitate the dissolution of components during manufacturing. | google.com |

| pH | A slightly acidic pH (around 3.5-5.8) is typical for stable solutions. | usda.gov |

| Component Ratio | The specific ratio of calcium gluconate to boric acid is crucial for stability. | usda.govportlandpress.com |

Some formulations may also include magnesium and phosphorus, often in the form of magnesium hypophosphite, which are also soluble salts used in fluid metabolite preparations. defra.gov.uk The inclusion of these additional electrolytes addresses other potential deficiencies that can accompany hypocalcemia.

Enhancing Solubility and Preventing Precipitation

Challenges in Maintaining Homogeneity and Preventing Calcium Separation

A primary challenge in the formulation of this compound solutions is maintaining the homogeneity of the solution and preventing the separation or precipitation of calcium over time. google.com While the formation of the borogluconate complex greatly enhances calcium solubility, these are often supersaturated solutions. patsnap.com Any solid particles can act as nuclei for crystal formation, leading to the precipitation of the calcium salt until normal solubility is reached. google.com

To overcome this, manufacturing processes often involve heating and ensuring the complete dissolution of all components. google.com A sealed boiling and dissolving method has been described to enhance the combination of boric acid and calcium gluconate, which not only improves solubility but also enhances the stability of the dissolving agent, thereby inhibiting calcium from separating out in the final product. google.com The stability of these solutions can be such that they remain stable for over 12 months.

Comparative Academic Investigations of Calcium Borogluconate with Other Calcium Sources

Comparative Solubility and Bioavailability Characteristics

The selection of a calcium salt for therapeutic use is heavily influenced by its solubility and subsequent bioavailability. These two characteristics determine the rate and extent to which calcium becomes available to the body to exert its physiological effects.

Calcium Borogluconate versus Calcium Gluconate

This compound is a complex of calcium gluconate and boric acid. wbcil.com This formulation offers distinct advantages over calcium gluconate alone, primarily concerning its solubility. Calcium gluconate by itself has relatively low water solubility, which can limit its absorption and therapeutic efficiency. wbcil.comwbcil.com The addition of boric acid to form this compound significantly enhances the solubility of the calcium salt. usda.govdvm360.comethicalagents.co.nz This increased solubility is a key factor in its widespread use in veterinary medicine, where rapid elevation of blood calcium levels is often critical. wbcil.com

The improved solubility of this compound directly translates to better bioavailability, meaning it is more quickly and efficiently absorbed into the bloodstream. wbcil.comwbcil.com This allows for a more rapid onset of action in treating conditions like hypocalcemia. wbcil.com While calcium gluconate is used in both human and veterinary medicine, this compound's enhanced solubility and stability in solution make it particularly suitable for applications requiring a prompt and substantial increase in circulating calcium. wbcil.comdvm360.com Some studies suggest that the bioavailability of calcium gluconate may be slightly inferior to other salts. scirp.org

Interactive Data Table: Solubility and Bioavailability Comparison

| Calcium Salt | Key Distinctions | Relative Solubility | Relative Bioavailability | Primary Use Context |

|---|---|---|---|---|

| This compound | Complex of calcium gluconate and boric acid. wbcil.com | High. usda.govdvm360.comethicalagents.co.nz | High, with rapid absorption. wbcil.comwbcil.com | Primarily veterinary for rapid calcium correction. wbcil.com |

| Calcium Gluconate | Pure calcium salt of gluconic acid. | Lower than this compound. wbcil.comwbcil.com | Good, but potentially slower absorption than borogluconate. wbcil.com | Human and veterinary medicine. wbcil.com |

This compound versus Calcium Chloride

When compared to calcium chloride, this compound presents a different set of comparative characteristics. Calcium chloride is highly soluble and can lead to a more rapid increase in plasma ionized calcium concentrations than this compound. usda.govdvm360.comnih.gov However, this rapid effect comes with a higher risk of adverse effects.

Calcium chloride is known to be more irritating to tissues than this compound. dvm360.comethicalagents.co.nznih.gov Perivascular administration of calcium chloride can cause significant tissue necrosis. dvm360.comnih.gov In contrast, this compound is considered less irritating. ethicalagents.co.nz Furthermore, the rapid increase in ionized calcium from calcium chloride administration is associated with a greater risk of cardiac arrhythmias. dvm360.comnih.gov

While oral calcium chloride is used, it can cause damage to the pharynx and esophagus and may lead to metabolic acidosis. dvm360.comknight-pharma.com this compound, being less caustic, is often preferred for parenteral administration to minimize tissue irritation. wbcil.comethicalagents.co.nz

Interactive Data Table: Comparative Properties of Calcium Salts

| Property | This compound | Calcium Chloride |

|---|---|---|

| Solubility | High usda.govdvm360.comethicalagents.co.nz | Very High dvm360.com |

| Effect on Ionized Calcium | Increases ionized calcium. | More rapid and greater increase in ionized calcium. usda.govdvm360.comnih.gov |

| Tissue Irritation | Low ethicalagents.co.nz | High, can cause necrosis. dvm360.comnih.gov |

| Risk of Cardiac Arrhythmia | Lower risk. | Higher risk. dvm360.comnih.gov |

| Effect on Acid-Base Balance | Can cause acidosis. nih.gov | Can cause metabolic acidosis. knight-pharma.com |

Mechanistic Differences in Physiological Handling

The physiological handling of different calcium salts involves distinct mechanisms of absorption, renal transport, and impact on the body's acid-base balance.

Absorption and Renal Transport Comparisons

The absorption of calcium from the gastrointestinal tract and its subsequent transport by the kidneys are complex processes influenced by the specific calcium salt administered. Following intravenous administration, both this compound and other calcium salts bypass gastrointestinal absorption and directly enter the bloodstream. wbcil.com The primary differences then lie in their renal handling.

The kidneys play a crucial role in maintaining calcium homeostasis by filtering and reabsorbing calcium. nih.govfrontiersin.orgnih.gov Approximately 98-99% of the filtered calcium is reabsorbed in the renal tubules. nih.gov The infusion of this compound in sheep has been shown to lead to hypercalciuria (increased calcium in the urine) and a decreased glomerular filtration rate. nih.gov This suggests that the borogluconate component may influence renal calcium handling, potentially by affecting tubular reabsorption.

In ruminants, orally administered calcium is absorbed through both passive diffusion in the rumen and an active, vitamin D-dependent mechanism in the small intestine. dvm360.com The form of the calcium salt can impact this process. For example, acidogenic salts like calcium chloride can enhance intestinal calcium absorption. isvma.org

The renal excretion of excess calcium is a key regulatory mechanism. In ruminants, excess calcium is primarily excreted in the feces, with urinary excretion being very low even at high intake levels. nih.gov However, intravenous administration, as is common with this compound, presents a direct challenge to renal calcium handling mechanisms.

Impact on Systemic Acid-Base Balance

Different calcium salts can have varying effects on the body's systemic acid-base balance. The administration of calcium chloride is known to have an acidifying effect, potentially leading to metabolic acidosis. knight-pharma.comnih.govresearchgate.net This is because the metabolism of the chloride anion can result in a net gain of acid. researchgate.net This acidogenic property is sometimes utilized therapeutically, as a mild metabolic acidosis can enhance the mobilization of calcium from bone and increase its intestinal absorption. isvma.orgresearchgate.net

In contrast, this compound administration has also been associated with the development of acidosis. nih.gov This effect is likely due to the metabolic fate of the borogluconate anion. The impact of calcium propionate, another calcium salt, on acid-base balance is reported to be neutral. nih.gov The differential effects of these salts on acid-base status can influence their clinical application and the physiological response of the animal.

Differential Effects on Plasma Calcium Fractions

In the blood, calcium exists in three main forms: ionized (free) calcium, protein-bound calcium, and complexed (chelated) calcium. frontiersin.orgavma.org Only the ionized fraction is biologically active and physiologically regulated. avma.org Different calcium salts can have differential effects on these plasma calcium fractions.

In vitro studies have shown that calcium chloride is more effective at increasing ionized plasma calcium compared to this compound. nih.gov When this compound is infused, the total plasma calcium level rises, but this increase is primarily due to a rise in the unionized, ultrafiltrable fraction of calcium. nih.gov This suggests that the borogluconate component complexes with calcium, temporarily reducing the proportion of ionized calcium relative to the total increase.

The addition of sodium borate and gluconate to blood has been observed to cause a synergistic reduction in ionized calcium, further supporting the complex-forming nature of borogluconate. nih.gov This complexation may influence the clinical efficacy of the treatment, as it is the ionized calcium that is crucial for neuromuscular function. Therefore, while total calcium levels may be elevated, the availability of the biologically active form may be modulated by the specific anionic component of the calcium salt administered. nih.gov

Assessment of Relative Calcium Release and Utilization Rates in Animal Models

The therapeutic efficacy of a calcium supplement is fundamentally linked to its ability to release calcium into the circulation and for that calcium to be utilized by the animal's tissues. Comparative academic investigations in various animal models have sought to quantify the relative calcium release and utilization rates of this compound against other calcium salts. These studies highlight differences in bioavailability, the speed of ion release, and the subsequent physiological response.

Research indicates that this compound possesses high bioavailability, with some estimates suggesting an absorption rate of over 70% in certain cases. wbcil.com Its formulation, derived from the reaction of calcium gluconate and boric acid, results in a product with greater solubility compared to calcium gluconate alone. usda.gov This enhanced solubility is a key factor in its rapid action. wbcil.comusda.gov In comparative terms, this compound is reported to be better absorbed and to have a quicker therapeutic effect in livestock for treating acute hypocalcemia than calcium gluconate, calcium acetate, calcium bisglycinate, and calcium aspartate. wbcil.com

Table 1: Comparative Effects of this compound vs. Calcium Chloride in Sheep

| Parameter | This compound | Calcium Chloride | Reference |

|---|---|---|---|

| Efficacy in Raising Ionized Plasma Calcium (in vitro) | Less Effective | More Effective | nih.gov |

| Efficacy in Raising Ionized Plasma Calcium (in vivo) | Less Effective | More Effective | usda.gov |

| Effect on Total Plasma Calcium (in vivo infusion) | Increased total plasma calcium, primarily the unionised fraction | Increases ionized plasma calcium to a greater extent | nih.govdvm360.com |

| Effect on Calcium Retention | Associated with hypercalciuria (enhanced calcium excretion) | Data not specified | nih.gov |

In cattle, the route of administration significantly impacts the rate of calcium release and subsequent plasma concentrations. Intravenous administration of this compound leads to a very rapid increase in blood calcium, with concentrations peaking within 15 minutes of administration. researchgate.net However, this is often followed by a steep decline, with studies showing that blood calcium can fall to hypocalcemic levels again within four hours. researchgate.netveterinaryirelandjournal.com In contrast, subcutaneous administration provides a more sustained release profile. Research demonstrates that subcutaneous injection elevates blood calcium levels for approximately four hours, with peak concentrations occurring more slowly than with intravenous infusion. researchgate.netveterinaryirelandjournal.com

Table 2: Pharmacokinetic Profile of this compound in Cattle by Administration Route

| Administration Route | Time to Peak Plasma Calcium Concentration | Duration of Elevated Calcium Levels | Reference |

|---|---|---|---|

| Intravenous (IV) | ~15 minutes | Rapid increase followed by a steep decline; potential for relapse to hypocalcemia within 4 hours. | researchgate.netveterinaryirelandjournal.com |

| Subcutaneous (SC) | ~4 hours | More sustained elevation compared to IV route. | researchgate.netveterinaryirelandjournal.com |

While many studies focus on parenteral administration for acute conditions, research into oral calcium supplements provides a broader context for calcium salt utilization. Pharmacokinetic studies in mice have quantified the absolute bioavailability of various calcium salts, showing significant differences among them. These findings underscore that the anion paired with calcium plays a critical role in its absorption from the gastrointestinal tract.

Table 3: Absolute Bioavailability of Various Calcium Salts in Mice (Oral Administration)

| Calcium Salt | Absolute Bioavailability (%) | Mean Residence Time (Intestinal Tract) | Reference |

|---|---|---|---|

| Calcium Ascorbate | 14.8% | 32.2 minutes | nih.govresearchgate.net |

| Calcium L-lactate | 8.9% | 9.5 minutes | nih.govresearchgate.net |

| Calcium Acetate | 8.6% | 15.0 minutes | nih.govresearchgate.net |

| Calcium Chloride | 5.7% | 13.6 minutes | nih.govresearchgate.net |

Note: This table provides context on the comparative bioavailability of different calcium salts in an animal model but does not include this compound, which is primarily used in parenteral formulations.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Calcium acetate |

| Calcium ascorbate |

| Calcium aspartate |

| Calcium bisglycinate |

| Calcium chloride |

| Calcium gluconate |

| Calcium L-lactate |

Advanced Research Topics and Future Directions in Calcium Borogluconate Science

Exploration of Novel Synthetic Routes and Derivatives

The conventional synthesis of calcium borogluconate involves the reaction of calcium gluconate with boric acid in an aqueous solution. usda.gov This method is effective but has prompted researchers to explore alternative routes to enhance efficiency, stability, and to create novel derivatives with tailored properties.

One area of investigation focuses on optimizing reaction conditions, such as temperature and pH, to improve the yield and purity of the final product. A sealed boiling dissolving method, for instance, has been developed to promote a more complete reaction between boric acid and calcium gluconate. google.com This technique enhances the solubility of calcium gluconate, leading to a higher calcium content in the solution and improved stability, which helps to prevent the precipitation of calcium from the final product. google.com